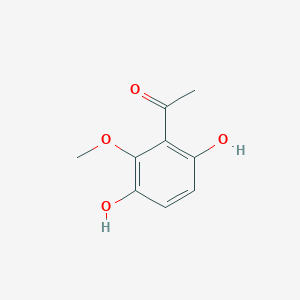
1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone
Descripción general
Descripción
“1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known as 2,6-Dihydroxy-4-methoxyacetophenone . This compound can be isolated from the root tissue of Sanguisorba minor and exhibits antifungal activity .
Synthesis Analysis
The synthesis of “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” can be achieved from Methanol and 2’,5’-Dihydroxyacetophenone . More details about the synthesis process can be found in the referenced source .Molecular Structure Analysis
The molecular structure of “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The molecular weight of this compound is 182.1733 .Aplicaciones Científicas De Investigación
Degradation of Organic Compounds
The study by Qutob et al. (2022) reviews advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing the role of similar molecular structures in understanding degradation pathways and by-products. This work underscores the importance of methoxyphenyl derivatives in environmental chemistry, particularly in their transformation and the assessment of biotoxicity of their degradation products Qutob et al., 2022.
Synthesis of Macrocyclic Natural Products
The applications of Lawesson's reagent in synthesizing macrocyclic natural products, as reviewed by Larik et al. (2017), demonstrate the versatility of methoxyphenyl derivatives in organic synthesis. These compounds serve as key intermediates in constructing complex natural products, highlighting their significance in synthetic chemistry Larik et al., 2017.
Pharmacologically Active Derivatives
Research on 3-hydroxycoumarin chemistry by Yoda (2020) illustrates the potential of hydroxy and methoxy substituted phenyl ethanones in medicinal chemistry. These compounds are precursors for various biologically active derivatives, showcasing their applications in drug development and pharmacological studies Yoda, 2020.
Antioxidant Properties
The ethanobotanical properties of unexplored plants, as discussed by Thakre Rushikesh et al. (2016), provide insight into the antioxidant capabilities of methoxyphenyl derivatives. These compounds are found in various plants and have shown potential in traditional medicine for their therapeutic properties, including antioxidation Thakre Rushikesh et al., 2016.
Mecanismo De Acción
While the exact mechanism of action for “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is not fully understood, it has been found to exhibit α-glucosidase inhibitory activity . This suggests that it may have potential therapeutic applications in the management of postprandial hyperglycemia in diabetes .
Propiedades
IUPAC Name |
1-(3,6-dihydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)8-6(11)3-4-7(12)9(8)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYSNLFYSJUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




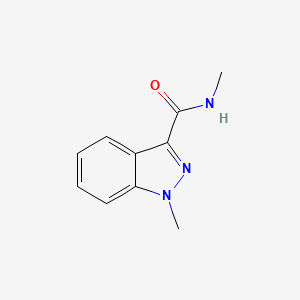
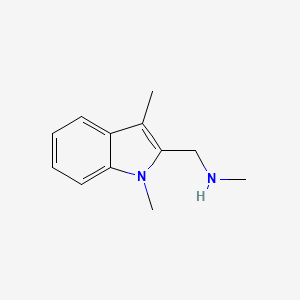

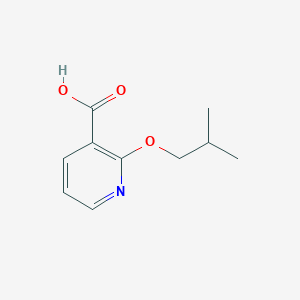
![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)
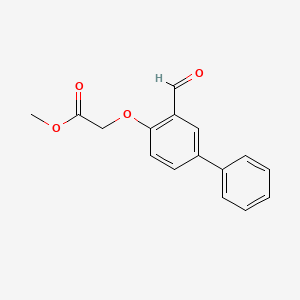

![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)

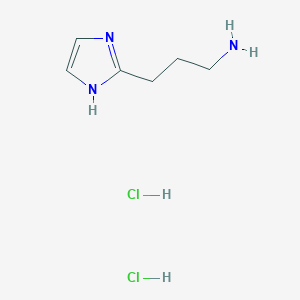
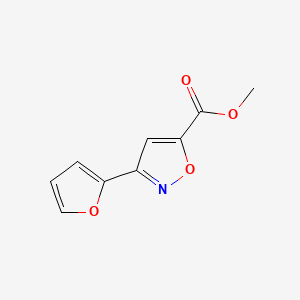

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)